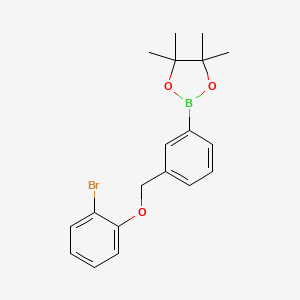

2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2246858-67-1) is a pinacol boronic ester featuring a phenyl ring substituted with a (2-bromophenoxy)methyl group. This compound is structurally characterized by its ortho-brominated phenoxy moiety, which introduces steric bulk and electronic modulation to the boronic ester core. Pinacol boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

Properties

IUPAC Name |

2-[3-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-9-7-8-14(12-15)13-22-17-11-6-5-10-16(17)21/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXPEPYQZVWRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known by its CAS number 138500-85-3 , is a boron-containing organic compound that has garnered attention in various fields including medicinal chemistry and materials science. This article reviews the biological activities attributed to this compound based on recent research findings.

- Molecular Formula : C19H22BBrO3

- Molecular Weight : 389.1 g/mol

- IUPAC Name : 2-[3-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily linked to its role as a boron reagent in organic synthesis. Boron compounds are known for their ability to interact with biological molecules, potentially influencing enzyme activity and cellular processes.

Key Mechanisms:

- Enzyme Inhibition : Boron compounds can act as inhibitors of certain enzymes by mimicking the transition state of substrates.

- Anticancer Activity : Some studies suggest that boron-containing compounds may exhibit cytotoxic effects on cancer cells by inducing apoptosis.

- Antimicrobial Properties : Certain derivatives have shown promise in inhibiting bacterial growth.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Cytotoxicity | Moderate | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Yes | |

| Anticancer Activity | Promising in vitro results |

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of various boron compounds on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of the compound against several bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the bromophenoxy group have been shown to improve enzyme inhibition and cytotoxicity profiles.

Notable Findings:

- Structural Modifications : Altering substituents on the phenyl ring significantly impacts biological activity.

- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced anticancer effects in preclinical models.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound serves as a crucial intermediate in organic synthesis. Its boron-containing structure allows it to participate in various chemical reactions, making it invaluable for synthesizing complex organic molecules. Researchers utilize it for the construction of pharmaceuticals and agrochemicals due to its ability to facilitate carbon-carbon bond formation through cross-coupling reactions .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds that are pivotal in drug discovery and material science . The compound's stability and reactivity make it an excellent candidate for such transformations.

Fluorescent Probes

Biological Imaging

The unique properties of 2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allow it to be employed in the development of fluorescent probes . These probes are instrumental in biological imaging, enabling researchers to visualize cellular processes and structures in real-time, thus advancing the field of cellular biology and medical research .

Material Science

Advanced Materials Development

In material science, this compound plays a role in creating advanced materials such as polymers and nanomaterials. Its boron-containing structure contributes to enhanced properties in electronic devices and renewable energy technologies. Researchers explore its potential in developing materials that exhibit improved conductivity and stability .

Data Table: Summary of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Carbon-carbon bond formation |

| Cross-Coupling Reactions | Used in Suzuki-Miyaura coupling for biaryl synthesis | Suzuki-Miyaura coupling |

| Fluorescent Probes | Development of probes for biological imaging | Fluorescence-based imaging techniques |

| Material Science | Creation of advanced materials for electronics and energy applications | Polymerization and nanomaterial synthesis |

Case Studies

-

Pharmaceutical Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing a novel anti-cancer agent. The reaction conditions were optimized using this dioxaborolane derivative to achieve high yields and purity levels . -

Material Fabrication

Research highlighted its application in developing conductive polymers that could be utilized in flexible electronic devices. The incorporation of this compound into polymer matrices significantly improved electrical conductivity compared to traditional materials . -

Biological Imaging Techniques

A recent publication showcased the effectiveness of fluorescent probes derived from this compound in tracking cellular dynamics during drug treatment studies. The high sensitivity and specificity allowed researchers to monitor real-time changes within live cells .

Comparison with Similar Compounds

Table 2: Electronic and Physical Properties

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane? Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key steps include:

- Borylation: Reacting a brominated precursor (e.g., 3-((2-bromophenoxy)methyl)phenyl bromide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Purification: Column chromatography with hexane/ethyl acetate gradients (e.g., 8:1 to 4:1) to isolate the boronate ester. Yield optimization requires strict inert conditions (argon/nitrogen) to prevent boronate oxidation .

Advanced Question: Q. How can reaction conditions be optimized to mitigate low yields from steric hindrance in the bromophenoxy substituent? Answer:

- Catalyst Screening: Use bulky ligands like SPhos or XPhos to enhance catalytic activity for sterically hindered substrates .

- Temperature Gradients: Stepwise heating (e.g., 80°C → 110°C) improves coupling efficiency without decomposition .

- Solvent Systems: Mixed solvents (e.g., 1,4-dioxane:DMSO 9:1) enhance solubility of aromatic intermediates .

Structural Characterization

Basic Question: Q. What spectroscopic methods are critical for confirming the structure of this compound? Answer:

- ¹H/¹³C NMR: Key peaks include:

- HRMS: Confirm molecular ion [M+H]⁺ with exact mass (calculated: ~415.1 g/mol) .

Advanced Question: Q. How can researchers resolve discrepancies in ¹H NMR data caused by rotational isomerism in the dioxaborolane ring? Answer:

- Variable Temperature NMR: Conduct experiments at –20°C to slow conformational changes, resolving split peaks .

- DFT Calculations: Compare computed chemical shifts (e.g., using Gaussian) with experimental data to assign rotational states .

Reactivity in Cross-Coupling Reactions

Basic Question: Q. What role does this compound play in Suzuki-Miyaura reactions? Answer: As a boronate ester, it acts as a nucleophilic partner, transferring the aryl group to palladium-activated aryl halides. The pinacol group stabilizes the boron center, enabling efficient transmetalation .

Advanced Question: Q. How does the 2-bromophenoxy substituent influence regioselectivity in cross-coupling? Answer:

- Steric Effects: The ortho-bromo group directs coupling to para positions on reaction partners.

- Electronic Effects: Electron-withdrawing bromine enhances electrophilicity of the boron-bound carbon, favoring oxidative addition .

Stability and Handling

Basic Question: Q. What are the storage and handling protocols for this compound? Answer:

- Storage: Under argon at –20°C to prevent hydrolysis of the boronate ester .

- Handling: Use gloveboxes for air-sensitive steps; avoid protic solvents (e.g., water, alcohols) .

Advanced Question: Q. How can thermal decomposition pathways be analyzed to improve shelf life? Answer:

- TGA/DSC: Monitor weight loss at >150°C, correlating with pinacol ligand dissociation .

- LC-MS Stability Studies: Track decomposition products (e.g., boronic acids) under accelerated aging conditions (40°C/75% RH) .

Computational Modeling

Basic Question: Q. How can DFT calculations predict the reactivity of this compound in catalytic cycles? Answer:

- Optimize Geometry: Use B3LYP/6-31G(d) to model the ground-state structure.

- Transition State Analysis: Identify energy barriers for transmetalation steps using M06-2X functional .

Advanced Question: Q. What computational strategies address solvent effects on boronate ester stability? Answer:

- PCM Solvation Models: Incorporate solvent polarity (e.g., THF vs. water) to predict hydrolysis rates .

- MD Simulations: Analyze solvation shells around the boron center to explain kinetic stability .

Contradictory Data Analysis

Basic Question: Q. How should researchers verify conflicting reports on the compound’s melting point? Answer:

- DSC Validation: Measure melting points under controlled heating rates (e.g., 5°C/min) .

- Cross-Reference: Compare data with structurally analogous dioxaborolanes (e.g., 2-fluoro derivatives) .

Advanced Question: Q. What analytical techniques resolve purity disputes (e.g., 95% vs. 98% by HPLC)? Answer:

- 2D-LC/MS: Separate co-eluting impurities using orthogonal columns (C18 + HILIC) .

- NMR qNMR: Quantify residual solvents or pinacol byproducts using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Alternative Derivatives for Comparative Studies

Basic Question: Q. What structurally related compounds are used to study substituent effects? Answer:

- Fluorinated Analogs: 2-(3-((2-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1599432-41-3) for electronic effect studies .

- Chlorinated Derivatives: 2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (95% purity) for steric comparisons .

Advanced Question: Q. How can QSAR models guide the design of derivatives with enhanced catalytic activity? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.